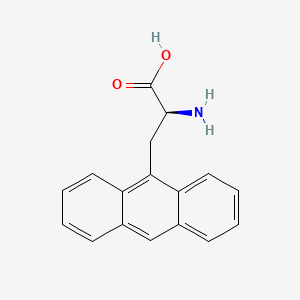

3-(9-Anthryl)-L-alanine

説明

Overview of 3-(9-Anthryl)-L-alanine as an Unnatural Amino Acid

This compound is classified as an unnatural or non-canonical amino acid, meaning it is not one of the 20 proteinogenic amino acids naturally encoded by the genetic code of living organisms. smolecule.com Its structure consists of an L-alanine backbone, a fundamental amino acid, to which an anthracene (B1667546) group is attached at the third carbon position. smolecule.com This unique structural modification imparts distinct photophysical properties to the molecule, most notably fluorescence, which are absent in its natural counterpart. The presence of the polycyclic aromatic hydrocarbon, anthracene, allows the molecule to absorb light at a specific wavelength and emit it at a longer wavelength, a phenomenon that can be harnessed for various detection and imaging applications. smolecule.com

Significance in Contemporary Chemical and Biochemical Research

The primary significance of this compound lies in its utility as a fluorescent probe in a multitude of research applications. chemimpex.com By incorporating this amino acid into peptides and proteins, scientists can introduce a fluorescent label, enabling the study of protein structure, folding, and interactions in real-time. smolecule.comchemimpex.com This is particularly valuable in understanding complex biological processes at the molecular level. Its applications extend to drug discovery, where it can be used to track the binding of potential drug candidates to their target proteins. smolecule.com Furthermore, in materials science, this compound and its derivatives are explored as building blocks for novel polymers with unique optical and electronic properties, showing potential in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemimpex.comchemimpex.com

Historical Context of Anthracene-Modified Amino Acids

The development of anthracene-modified amino acids is rooted in the broader history of organic and photochemistry. Anthracene itself, a polycyclic aromatic hydrocarbon discovered in coal tar in the 19th century, has long been recognized for its characteristic blue fluorescence under ultraviolet light. rroij.comwikipedia.org The deliberate modification of amino acids with fluorescent chromophores like anthracene represents a strategic advancement in biochemical and biophysical research. This approach allows for the site-specific introduction of a reporter group into a biological system. Early work in this area paved the way for the synthesis of a variety of fluorescent amino acids, each with specific excitation and emission properties. The synthesis of compounds like this compound is a testament to the ongoing efforts to create more sophisticated tools for elucidating biological function. The ability to covalently link the fluorescent properties of anthracene with the biochemical versatility of an amino acid has provided researchers with a powerful method to investigate the intricacies of molecular biology. researchgate.net

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-anthracen-9-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO2/c18-16(17(19)20)10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9,16H,10,18H2,(H,19,20)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRVJUNXMEDRMRO-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Strategies for 3-(9-Anthryl)-L-alanine Synthesis

The synthesis of this compound, a non-proteinogenic amino acid incorporating a bulky, fluorescent anthracenyl group, requires specific strategies to control stereochemistry and achieve good yields.

Chemical Synthesis Routes

The asymmetric synthesis of α-amino acids like this compound is a significant area of research in organic chemistry. General methodologies for creating chiral α-amino acids often involve the asymmetric alkylation of glycine (B1666218) or alanine (B10760859) Schiff base templates. researchgate.net One notable approach involves the use of phase-transfer catalysis, where chiral catalysts facilitate the enantioselective alkylation of a glycine derivative with a suitable electrophile, in this case, a 9-anthrylmethyl halide. researchgate.net The use of Cinchona alkaloid-derived ammonium (B1175870) salts as chiral phase-transfer catalysts has been explored for the asymmetric synthesis of various α-amino acids. researchgate.net

Another powerful method for the asymmetric synthesis of chiral amines and amino acids is through enzymatic transamination. nih.govuab.cat ω-Transaminases can catalyze the transfer of an amino group from an amino donor, such as L-alanine, to a prochiral ketone or aldehyde, generating a new chiral amine or amino acid with high enantiomeric excess. nih.gov While a specific enzymatic route for this compound is not detailed in the provided research, this methodology represents a potent and environmentally benign strategy that could be adapted for its synthesis from a corresponding anthryl-containing keto-acid.

Facile Multi-Step Approaches

Multi-step syntheses are often necessary to construct complex molecules like this compound from simpler, readily available starting materials. A logical retrosynthetic analysis would involve disconnecting the Cα-Cβ bond, suggesting a precursor such as a 9-anthrylmethyl halide and a chiral glycine enolate equivalent. The successful execution of such a synthesis would rely on a sequence of reactions, potentially including protection of the amino and carboxyl groups, stereoselective alkylation, and subsequent deprotection steps.

Continuous flow systems have emerged as a valuable technology for multi-step synthesis, offering improved safety, efficiency, and scalability compared to traditional batch processing. nih.gov The enantioselective phase-transfer catalytic benzylation of an alanine Schiff base ester has been successfully demonstrated under continuous flow conditions, suggesting the potential for applying this technology to the synthesis of this compound. nih.gov

Protecting Group Strategies in Synthesis

The chemical synthesis of peptides and the manipulation of amino acids necessitate the use of protecting groups to prevent unwanted side reactions at the amino and carboxyl termini, as well as on any reactive side chains.

Fmoc-Protected Derivatives in Peptide Chemistry

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis (SPPS). chemimpex.comchemimpex.com Fmoc-3-(9-anthryl)-L-alanine is a key building block in SPPS, allowing for the incorporation of the fluorescent anthryl moiety into peptide sequences. chemimpex.comchemimpex.com The Fmoc group is stable to the acidic conditions often used for side-chain deprotection but is readily cleaved by a mild base, such as piperidine, providing the orthogonality required for efficient peptide assembly. chemimpex.com

The use of Fmoc-protected amino acids is central to modern peptide synthesis, enabling the creation of complex peptides with high purity. chemimpex.comchemimpex.com The anthracene (B1667546) moiety of Fmoc-3-(9-anthryl)-L-alanine also serves as a fluorescent probe, making it valuable for studying peptide-protein interactions and conformational changes. chemimpex.com

| Derivative | Protecting Group | Application | Key Features |

| Fmoc-3-(9-anthryl)-L-alanine | 9-fluorenylmethoxycarbonyl (Fmoc) | Solid-Phase Peptide Synthesis (SPPS) | Base-labile, enables incorporation of a fluorescent probe into peptides. chemimpex.comchemimpex.com |

| Boc-3-(9-anthryl)-L-alanine | tert-butyloxycarbonyl (Boc) | Peptide Synthesis | Acid-labile, provides orthogonal protection strategy to Fmoc. chemimpex.com |

Boc-Protected Derivatives

The tert-butyloxycarbonyl (Boc) group is another cornerstone of amino acid protection in peptide chemistry. chemimpex.com Boc-3-(9-anthryl)-L-alanine serves as a valuable building block for peptide synthesis, particularly when an acid-labile protecting group is required. chemimpex.com The Boc group is stable to the basic conditions used for Fmoc removal, allowing for an orthogonal protection strategy. This is particularly useful in the synthesis of complex peptides where different protecting group schemes are necessary.

The Boc-protected derivative allows for the introduction of the anthryl group's aromatic properties, which can enhance the stability and function of the resulting peptides. chemimpex.com Similar to its Fmoc-protected counterpart, Boc-3-(9-anthryl)-L-alanine is also utilized in the development of fluorescent probes for biological imaging. chemimpex.com

Derivatization for Specific Research Applications

The unique photophysical properties of the anthracene moiety in this compound make it a prime candidate for derivatization for various research applications, most notably in the development of fluorescent probes.

The derivatization of peptides with this compound allows for the creation of fluorescently labeled peptides. These can be used in Fluorescence Resonance Energy Transfer (FRET) assays to monitor enzymatic activity, such as that of proteases. nih.govnih.gov In a FRET assay, the anthracene group can act as a donor or acceptor fluorophore. Cleavage of the peptide by a protease results in a change in the FRET signal, providing a sensitive measure of enzyme activity. nih.gov

Furthermore, the ability of the anthracene group to participate in photoinduced electron transfer makes derivatives of this compound potentially useful in studies of DNA photo-cleavage and in the development of molecular switches. The photophysical properties of the anthracene moiety can be modulated by its local environment, making it a sensitive reporter of molecular interactions and conformational changes.

Synthesis of Fluorescent Probes

The intrinsic fluorescence of the anthracene group makes this compound an excellent foundational component for creating fluorescent probes. chemimpex.comchemimpex.com These probes are often designed for biological imaging and the detection of specific analytes. chemimpex.comchemimpex.com The primary strategy for its use as a probe involves incorporating it into a larger molecular system, such as a peptide, which can then recognize and bind to a target molecule. The anthracene unit serves as the fluorescent reporter, whose signal can change upon binding, allowing for detection.

Peptide-based fluorescent sensors are a prominent application. researchgate.net By synthesizing a peptide chain that includes this compound, researchers can create probes with high specificity for targets like metal ions. The peptide sequence is designed to act as a selective receptor for the ion, and the binding event alters the local environment of the anthracene fluorophore, leading to a detectable change in fluorescence intensity or wavelength. This change can manifest as fluorescence quenching or enhancement. researchgate.netmdpi.com

The synthesis of such peptide probes is typically achieved through solid-phase peptide synthesis (SPPS), where this compound, protected with an Fmoc group, is incorporated at a specific position in the peptide sequence. chemimpex.com This method allows for precise control over the probe's structure, enabling the strategic placement of the fluorescent amino acid within the recognition sequence.

| Feature | Description |

| Core Component | This compound |

| Key Functional Group | Anthracene (Fluorophore) |

| Synthetic Strategy | Incorporation into a larger recognition molecule (e.g., a peptide) |

| Primary Method | Solid-Phase Peptide Synthesis (SPPS) using Fmoc-3-(9-anthryl)-L-alanine |

| Probe Design Principle | The peptide backbone provides specificity for a target (e.g., metal ion), while the anthracene moiety provides the fluorescent signal. |

| Detection Mechanism | Change in fluorescence (enhancement or quenching) upon the probe binding to its target. |

Synthesis of Anthracene-Amino Acid Conjugates

The synthesis of anthracene-amino acid conjugates, particularly peptides, is predominantly accomplished using the Fmoc solid-phase peptide synthesis (SPPS) methodology. chemimpex.comsigmaaldrich.com This technique allows for the step-by-step construction of a peptide chain on a solid resin support. uci.edudu.ac.in The N-terminally protected derivative, Fmoc-3-(9-anthryl)-L-alanine, is a key reagent in this process, serving as the carrier of the anthracene fluorophore. chemimpex.com

The SPPS cycle begins with an insoluble polymer resin, which acts as the solid support. uci.edupacific.edu The process involves a series of repeated steps:

Deprotection: The terminal amino acid on the resin is deprotected, typically by removing the Fmoc group with a mild base like piperidine, to expose a free amine. uci.edupacific.edu

Activation and Coupling: The next amino acid to be added, in this case, Fmoc-3-(9-anthryl)-L-alanine, has its carboxylic acid group activated by a coupling reagent (e.g., HBTU). This activated amino acid is then added to the resin, where it forms a peptide bond with the free amine of the preceding residue. uci.edupacific.edu

Washing: The resin is thoroughly washed to remove excess reagents and by-products before the next cycle begins. pacific.edu

This cycle is repeated until the desired peptide sequence is assembled. By introducing Fmoc-3-(9-anthryl)-L-alanine at a specific cycle, the anthracene group is precisely positioned within the peptide chain. chemimpex.com Once the synthesis is complete, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, yielding the final, purified anthracene-amino acid conjugate. du.ac.inpacific.edu This method facilitates the creation of high-purity peptides containing the fluorescent label for various research applications. chemimpex.com

| Step | Procedure | Reagents | Purpose |

| 1. Resin Preparation | The solid support resin is swelled in a suitable solvent. | Solid-phase resin (e.g., Rink Amide, Wang), Dimethylformamide (DMF) | To prepare the solid support for peptide chain elongation. |

| 2. Deprotection | The Fmoc protecting group from the resin or the last coupled amino acid is removed. | 20% Piperidine in DMF | To expose the N-terminal amine for the next coupling reaction. |

| 3. Amino Acid Activation | The carboxylic acid of the incoming Fmoc-amino acid (e.g., Fmoc-3-(9-anthryl)-L-alanine) is activated. | Coupling agents (e.g., HBTU, HATU), Base (e.g., DIPEA) | To facilitate the formation of the peptide bond. |

| 4. Coupling | The activated Fmoc-amino acid is added to the resin to react with the free amine. | Activated Fmoc-amino acid solution | To form a new peptide bond, extending the peptide chain. |

| 5. Washing | The resin is washed to remove unreacted reagents and by-products. | DMF, Dichloromethane (DCM) | To purify the resin-bound peptide before the next cycle. |

| 6. Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail | To release the final peptide conjugate into solution. |

Advanced Spectroscopic and Photophysical Characterization

Chiroptical Properties

The chiroptical properties of a molecule describe its differential interaction with left and right circularly polarized light. These properties are exclusive to chiral molecules, such as 3-(9-Anthryl)-L-alanine, and provide valuable information about their three-dimensional structure and absolute configuration. ntu.edu.sg The presence of the strongly absorbing anthracene (B1667546) chromophore in proximity to the chiral center of the alanine (B10760859) moiety makes this compound particularly amenable to chiroptical studies.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. ntu.edu.sg A non-zero CD signal is observed only for wavelengths of light that are absorbed by a chromophore located in a chiral environment. ntu.edu.sg For this compound, the anthracene group serves as the key chromophore.

The electronic absorption spectrum of anthracene is characterized by several bands, notably the ¹Bb transition at higher energy (around 250 nm) and the structured ¹La transition at lower energy (around 330-390 nm). When the anthracene moiety is part of a chiral molecule like this compound, these electronic transitions become chiroptically active, giving rise to distinct signals in the CD spectrum known as Cotton effects.

Research on related compounds, such as cyclic dipeptides of 3-(9-anthryl)alanine, has provided insight into the CD spectral features. In these systems, the CD spectrum is often dominated by a phenomenon known as exciton (B1674681) coupling. This occurs when two or more chromophores are positioned close to each other, leading to through-space interactions between their transition dipole moments. The resulting CD signal appears as a pair of Cotton effects with opposite signs, forming a "couplet." oup.com The sign of this exciton couplet is directly related to the helical orientation of the chromophores in space. For instance, studies on cyclo(D-9-anthrylalanine)2 revealed a moderately large exciton couplet in the region of the ¹Bb absorption band, indicating a specific spatial arrangement of the two anthryl groups. oup.com Although a monomer, this compound in certain environments or aggregated states can exhibit complex CD spectra due to intermolecular interactions.

The key features observable in the CD spectrum of anthrylalanine derivatives are summarized in the table below.

| Spectral Region (nm) | Associated Transition | Typical CD Signal | Structural Information |

| ~250 | ¹Bb of Anthracene | Strong exciton couplet (in dimers/polymers) or single Cotton effect | Spatial arrangement of anthryl groups, absolute configuration |

| ~330-390 | ¹La of Anthracene | Weaker, structured Cotton effects | Local conformation around the chiral center |

This table presents generalized data based on studies of anthryl-containing chiral compounds. Specific values can vary with solvent and temperature.

Absolute Configuration Determination

The absolute configuration refers to the precise three-dimensional arrangement of atoms at a chiral center. wikipedia.org For amino acids, the stereochemistry is commonly designated using the D/L system, which relates the molecule's configuration to that of glyceraldehyde. ic.ac.ukimperial.ac.uk In this compound, the "L" signifies that the amino group is on the left-hand side in a standard Fischer projection, which is the configuration found in most naturally occurring proteins. ic.ac.ukimperial.ac.uk

Chiroptical techniques, particularly CD spectroscopy, are instrumental in determining or confirming the absolute configuration of a chiral molecule. researchgate.net While X-ray crystallography provides the most definitive determination of absolute configuration for crystalline compounds, CD spectroscopy offers a powerful alternative, especially for molecules in solution. wikipedia.orgimperial.ac.uk

The determination relies on the direct correlation between the observed CD signals and the molecule's stereochemistry. The sign and intensity of the Cotton effects are highly sensitive to the spatial relationship between the chromophore (the anthryl group) and the stereogenic center (the α-carbon of alanine).

For molecules with interacting chromophores, like the dipeptide of anthrylalanine, the sign of the exciton couplet can be used to deduce the absolute configuration. For example, a negative exciton couplet (negative Cotton effect at higher energy and positive at lower energy) for the ¹Bb transition of the anthryl groups in cyclo(D-antAla)2 was interpreted as indicating a left-handed helical arrangement of the transition dipole moments. oup.com This established a clear link between the observed CD spectrum and the known D-configuration of the amino acid precursor. By extension, the L-enantiomer is expected to show a CD spectrum that is a mirror image, a principle known as chiroptical inversion. This allows for unambiguous assignment of the absolute configuration based on the CD spectrum, provided a reference compound or theoretical calculations are available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, grounded in the principles of quantum mechanics, are employed to model the electronic structure of molecules. These ab initio and semi-empirical methods provide detailed information about molecular orbitals, charge distribution, and energetic properties, which collectively determine the molecule's reactivity and physical characteristics.

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure of molecular systems. Instead of solving the complex many-electron wavefunction, DFT determines the electronic properties based on the molecule's electron density. This approach offers a favorable balance between accuracy and computational cost.

For molecules like 3-(9-Anthryl)-L-alanine, DFT calculations are typically used to:

Optimize Molecular Geometry: Determine the lowest-energy three-dimensional structure of the molecule.

Analyze Electron Distribution: Methods such as Natural Bond Orbital (NBO) analysis are used to study charge delocalization, intramolecular interactions, and the nature of chemical bonds. researchgate.net

Map Electrostatic Potential: Molecular Electrostatic Potential (MEP) surfaces are generated to identify regions of positive and negative electrostatic potential, which indicate likely sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Theoretical electronic absorption spectra can be analyzed using Time-Dependent DFT (TD-DFT), which helps in assigning the specific electronic transitions (e.g., π → π*) responsible for the molecule's observed UV-Visible absorption bands. researchgate.net These calculations are fundamental for understanding how the electronic structure, particularly the large π-system of the anthracene (B1667546) group, influences the molecule's properties.

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org These two orbitals are critical in determining a molecule's chemical reactivity and electronic properties. wikipedia.orgrjwave.org

The HOMO acts as an electron donor, and its energy level is related to the ionization potential.

The LUMO acts as an electron acceptor, and its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A small gap suggests that the molecule is more reactive and can be easily excited, whereas a large gap implies higher kinetic stability. researchgate.netphyschemres.org For this compound, the HOMO is expected to be localized primarily on the electron-rich anthracene ring, while the LUMO may also be distributed across the π-conjugated system. The HOMO→LUMO transition is often the primary contributor to the first singlet electronic excitation (S₀→S₁). nih.gov Analysis of these orbitals provides insight into the charge transfer characteristics and the electronic transitions that govern the molecule's fluorescent properties. rjwave.org

| Parameter | Symbol | Significance |

|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital; relates to the capacity to donate an electron. |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital; relates to the capacity to accept an electron. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. researchgate.net |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from a system. physchemres.org |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution or charge transfer. physchemres.org |

| Electrophilicity Index | ω = μ² / 2η | Quantifies the electron-accepting capability of a species. researchgate.net |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. 3ds.com By solving Newton's laws of motion for a system of interacting particles, MD acts as a "computational microscope," providing a detailed view of molecular behavior that is often inaccessible through experimental techniques alone. stanford.edu The interactions between atoms are described by a set of functions and parameters known as a force field (e.g., CHARMm, OPLS). 3ds.comwhiterose.ac.uk A typical simulation involves an initial energy minimization, followed by equilibration under controlled temperature and pressure (NPT or NVT ensemble), and finally a "production" phase from which conformational and interactional data are analyzed. osti.gov

Molecules with rotatable bonds, like this compound, can exist in multiple three-dimensional shapes or conformations. MD simulations are exceptionally well-suited for exploring the conformational landscape of a molecule in a solvent environment. escholarship.org By simulating the molecule's dynamics in explicit water or other solvents, researchers can identify the most probable and energetically stable conformations. rsc.orgnih.gov

This analysis reveals how the interplay between intramolecular forces (e.g., steric hindrance) and intermolecular interactions with the solvent dictates the molecule's preferred shape. researchgate.net For instance, simulations can show how the bulky anthryl group orients itself relative to the alanine (B10760859) backbone in an aqueous environment. biorxiv.org Understanding the accessible conformations is vital, as the biological activity or material properties of a molecule are often tied to a specific three-dimensional structure. nih.gov

The behavior of a molecule is heavily influenced by its non-covalent interactions with its surroundings. chemistryviews.org These interactions, which include hydrogen bonds, van der Waals forces, electrostatic interactions, and π-π stacking, are fundamental to processes like molecular recognition, self-assembly, and solvation. chemistryviews.orgmdpi.com

MD simulations can model these interactions in detail. For this compound, key interactions include:

Hydrogen Bonding: The amino and carboxyl groups of the alanine moiety can form hydrogen bonds with water molecules or other polar groups.

π-π Stacking: The large, flat aromatic surface of the anthracene group can engage in π-π stacking interactions with other aromatic molecules, a crucial factor in the formation of molecular aggregates or in binding to biological targets like DNA. mdpi.com

Hydrophobic Effects: The nonpolar anthracene group will influence how the molecule orients itself in aqueous solution to minimize unfavorable interactions with water.

Computational studies can quantify the energetic contributions of these different interaction types, providing a complete picture of the forces governing the molecule's behavior in a given environment. nih.gov

| Interaction Type | Average Energy Contribution (%) | Description |

|---|---|---|

| Hydrogen Bonds | ~88% | Strong, directional interactions between a hydrogen atom and an electronegative atom (e.g., O, N). nih.gov |

| Van der Waals (vdW) Energy | ~9% | Weak, short-range forces arising from temporary fluctuations in electron density. nih.gov |

| Electrostatic Energy | ~2% | Long-range forces between permanent charges or dipoles. nih.gov |

| π-π Stacking | Variable | Attractive, non-covalent interactions between aromatic rings, critical for the anthracene moiety. |

Theoretical Studies on Spectroscopic Phenomena

Computational methods are widely used to predict and interpret the spectroscopic properties of molecules. cecam.org This field, known as computational spectroscopy, allows for the simulation of various spectra from first principles, providing a direct link between a molecule's structure and its spectroscopic signature.

For a chiral and fluorescent molecule like this compound, these studies are particularly valuable. Time-Dependent Density Functional Theory (TD-DFT) is a common method used to simulate electronic spectra. researchgate.netfrontiersin.org Key applications include:

UV-Visible Spectroscopy: Predicting the absorption wavelengths (λmax) and oscillator strengths, which correspond to the electronic transitions within the molecule. This helps to understand the origin of the strong absorption conferred by the anthracene chromophore.

Chiroptical Spectroscopy: Simulating Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) spectra. Since these techniques are sensitive to stereochemistry, comparing the calculated spectra of a proposed structure to the experimental spectra is a powerful method for determining the absolute configuration of a chiral center. frontiersin.org

Fluorescence Spectroscopy: While more complex, computational methods can also provide insights into the electronic transitions involved in fluorescence emission, helping to rationalize the molecule's behavior as a fluorescent probe.

These theoretical investigations are crucial for interpreting experimental data, confirming molecular structures, and understanding the photophysical phenomena that make this compound a compound of significant scientific interest.

Predicted Absorption and Emission Characteristics

Computational models are instrumental in predicting the absorption and emission spectra of fluorescent molecules like this compound. The anthracene moiety, a well-known chromophore, dictates the primary photophysical properties of the compound. chemimpex.com Theoretical studies on related anthryl-substituted compounds have shown that the absorption spectra are characterized by short-wavelength bands corresponding to S₀-S₃ transitions and long-wavelength bands (π-band) for the S₀-S₁ transition. acs.org

Theoretical calculations on related systems, such as 3-styryl-substituted pyridine, have shown good agreement with experimental results, validating the use of computational methods to predict these properties. acs.org These models can predict shifts in absorption and emission maxima upon changes in the molecular structure or environment. For example, protonation of a heterocyclic substituent attached to an anthracene core can increase its acceptor properties, leading to a red-shift in both absorption and emission maxima. acs.org

The fluorescence properties are also a key area of computational investigation. For a related cycloadduct containing an anthryl group, the emission maximum was observed at 481 nm in methanol (B129727). mdpi.com Theoretical models can help elucidate the nature of the excited states and the transitions that give rise to such fluorescence.

Solvatochromic Modeling

Solvatochromism, the change in the color of a substance depending on the solvent polarity, is a critical aspect of understanding the behavior of fluorescent probes in different environments. researchgate.net Computational modeling plays a significant role in predicting and interpreting these solvatochromic shifts.

For derivatives of this compound, such as N-Boc-3-[2-(9-anthryl)benzoxazol-5-yl]-l-alanine methyl ester, studies have shown that while absorption spectra are less sensitive to solvent polarity, the fluorescence spectra exhibit a pronounced solvatochromic effect, resulting in large Stokes shifts. researchgate.netresearchgate.net This indicates a significant change in the dipole moment of the molecule upon excitation.

Solvatochromic models, such as those based on the empirical solvent polarity parameter E(T)(N), are used to quantify these effects. researchgate.netscispace.com These models can correlate the Stokes shifts with solvent polarity, allowing for the determination of excited-state dipole moments. For example, a study on a related benzoxazole (B165842) derivative found a large excited-state dipole moment of about 11 D, which was almost perpendicular to the ground-state dipole moment. researchgate.net

The Jouyban-Acree model is another computational tool used to correlate solvatochromic parameters of solvent mixtures at various temperatures, providing a comprehensive understanding of solvent effects. scispace.com The correlation of solvatochromic shifts with microscopic solvent polarity parameters like E(T)(N) has been found to be more effective than using bulk solvent polarity functions. researchgate.netresearchgate.net This highlights the importance of considering specific molecular interactions between the fluorophore and the solvent molecules.

Reaction Mechanism Prediction and Analysis

Computational methods are powerful tools for predicting and analyzing the mechanisms of chemical reactions involving complex molecules like this compound. rsc.orggenome.jp These methods can elucidate reaction pathways, identify transition states, and explain stereoselectivity.

One relevant area of investigation is the use of the 9-anthryl group in asymmetric catalysis. The ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) method has been used to study Friedel-Crafts reactions where the 9-anthryl group influences the enantioselectivity. acs.org In these studies, the bulky nature of the anthryl group was found to increase the energy difference between transition states leading to different enantiomers, thereby enhancing the stereoselectivity of the reaction. acs.org

For example, in a study of a Friedel-Crafts reaction, the energetic difference between the (R) and (S) transition states was found to be greater for a 9-anthryl substituted compound compared to a less bulky group. acs.org This demonstrates the significant role of steric effects from the anthryl moiety in controlling the reaction outcome.

Furthermore, computational studies on cycloaddition reactions, a common method for synthesizing heterocyclic compounds, have been performed. mdpi.commdpi.com For the synthesis of a (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate via a 1,3-dipolar cycloaddition, computational analysis can provide insights into the reaction mechanism and the structure of the resulting products. mdpi.com

The analysis of noncovalent interactions, such as C-H···π interactions involving the anthryl group, is also a key aspect of reaction mechanism prediction. sci-hub.se These weak interactions can play a crucial role in stabilizing transition states and directing the stereochemical outcome of a reaction. sci-hub.se

Applications in Materials Science and Optoelectronics

Organic Semiconductors and Electronic Devices

3-(9-Anthryl)-L-alanine is valued as a building block for organic semiconductors. chemimpex.com The anthracene (B1667546) unit provides the necessary π-conjugated system for charge transport, a fundamental requirement for semiconductor functionality. The amino acid backbone allows for the precise assembly and orientation of these π-conjugated systems through hydrogen bonding and peptide synthesis, influencing the bulk electronic properties of the material. This combination of properties allows for its structural features to facilitate effective energy transfer and charge transport, which are critical for enhancing device efficiency. chemimpex.com

The distinctive photophysical properties of the anthracene group make this compound and its derivatives promising for applications in organic light-emitting diodes (OLEDs). chemimpex.com The anthracene moiety can serve as a blue-light-emitting core. Derivatives such as Boc-3-(9-anthryl)-L-alanine have been noted for their potential to enhance the performance of OLEDs. chemimpex.com The incorporation of such molecules into the emissive layer of an OLED can lead to efficient electroluminescence. For instance, related anthracene compounds have been successfully used as the light-emitting layer in OLEDs, demonstrating high quantum yields. researchgate.net The ability to form well-ordered structures can also improve charge injection and transport, leading to lower operating voltages and higher device stability.

Table 1: Research Findings on Anthracene Derivatives in Optoelectronics

| Compound/System | Application | Key Finding |

|---|---|---|

| Anthracene-9-methanol derived esters | Phototriggers | Releases carboxylic acids with photoreaction quantum yields (ΦPR) in the range of 0.067–0.426 upon photoexcitation. researchgate.net |

| 9,10-Bis-[4-(4-pentyl-cyclohexyl)-phenyl]-anthracene (BPCPA) | OLEDs | Acts as a strong blue light emitter with a quantum yield of 1.0. researchgate.net |

| Dipeptide with anthracene group | Photochromic Materials | Exhibits force-induced reversible color changes and photochromic switching due to a light-induced [4+4] photocycloaddition reaction. researchgate.net |

In the realm of solar cells, the anthracene moiety of this compound makes it a candidate for use as an electron donor material in organic photovoltaic (OPV) devices. chemimpex.com The strong absorption of UV light by the anthracene group can contribute to photon harvesting. When paired with a suitable electron acceptor material, the photo-excited anthracene unit can initiate charge separation, the primary step in converting light into electricity. The self-assembly properties directed by the amino acid portion can be exploited to create well-defined donor-acceptor interfaces, which are crucial for efficient charge separation and collection in bulk heterojunction solar cells.

Functional Polymer and Advanced Material Development

This compound is a versatile building block for the synthesis of novel functional polymers and advanced materials. chemimpex.comsmolecule.com Its bifunctional nature, with a reactive amino acid group and a photophysically active side chain, allows it to be incorporated into polymer backbones or as a pendant group.

Researchers have synthesized polymers such as poly(L-1-naphthylalanine) to study how aromatic side chains organize into ordered structures like one-dimensional aromatic crystals in solution. acs.org Similarly, polymers derived from this compound can be designed to have specific optical and electronic properties. These materials can be used in applications ranging from chiral recognition to sensors, where changes in the fluorescence of the anthracene units can signal the presence of specific analytes. The incorporation of this non-natural amino acid into peptide chains allows for the creation of advanced materials with tailored optical characteristics. chemimpex.com

Photodegradable and Photoresponsive Materials

The anthracene group is well-known for its photochemical reactivity, particularly its ability to undergo [4π+4π] photodimerization upon exposure to UV light. This reversible cycloaddition reaction can be harnessed to create photoresponsive materials. A dipeptide molecule containing an anthracene group has demonstrated photochromic switching, where the change in emission color is attributed to the light-induced [4+4] photocycloaddition reaction. researchgate.net

This photoreactivity also makes this compound a candidate for developing photodegradable materials. Polymers or gels cross-linked through anthracene photodimerization can be designed to degrade or change their properties upon exposure to a different wavelength of light that cleaves the dimers. Furthermore, anthracene-derived esters have been studied as "phototriggers" that can release molecules, such as carboxylic acids, when exposed to light. researchgate.net This functionality is key for creating materials that can release cargo on demand or that degrade in a controlled manner under specific light conditions.

Integration into Peptides and Proteins: Chemical Biology and Peptidomimetics

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating 3-(9-Anthryl)-L-alanine into a specific site within a peptide sequence is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS). sigmaaldrich.comuu.nlscispace.com In this process, the peptide is assembled step-by-step while anchored to an insoluble polymer resin. scispace.combachem.com The N-terminus of the growing peptide chain is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is removed before the coupling of the next amino acid. bachem.com

For incorporation, the Fmoc-protected derivative, Fmoc-3-(9-anthryl)-L-alanine, is used as a building block. chemimpex.comsigmaaldrich.com This derivative is activated and coupled to the free amino group of the resin-bound peptide chain. scispace.com The anthracene (B1667546) moiety itself does not require a side-chain protecting group. The use of Fmoc-3-(9-anthryl)-L-alanine allows for the precise placement of this fluorescent, non-canonical amino acid at any desired position within the peptide sequence, facilitating the creation of custom-designed peptides for various research applications. chemimpex.comsigmaaldrich.com The process is efficient and allows for the synthesis of complex peptides with high purity. chemimpex.com

Table 1: Properties of Fmoc-3-(9-anthryl)-L-alanine This table is interactive. Click on headers to sort.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 268734-27-6 | chemimpex.com, sigmaaldrich.com, scbt.com |

| Molecular Formula | C₃₂H₂₅NO₄ | chemimpex.com, scbt.com |

| Molecular Weight | 487.55 g/mol | chemimpex.com, scbt.com |

| Appearance | Light yellow to yellow solid | chemimpex.com |

| Purity | ≥95.0% - ≥98.5% | chemimpex.com, sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

| Primary Application | Fmoc solid-phase peptide synthesis | sigmaaldrich.com, sigmaaldrich.com |

Genetically Encoded Unnatural Amino Acid Incorporation

Genetic code expansion techniques enable the site-specific incorporation of unnatural amino acids (UAAs), including this compound, into proteins in living cells. pnas.orgresearchgate.net This powerful method provides a means to produce proteins with novel chemical and physical properties directly within a biological context, which can be challenging to achieve through total chemical synthesis, especially for large proteins. salk.eduucsf.edu The core of this technology relies on creating a unique codon and a corresponding tRNA/aminoacyl-tRNA synthetase pair that is orthogonal to the host organism's own translational machinery. nih.govnih.gov

One study demonstrated the successful incorporation of this compound into a peptide sequence, highlighting its potential for genetic encoding to enhance specific functionalities. google.com

The central tool for the genetic incorporation of a UAA is an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA). nih.gov "Orthogonal" means that the engineered synthetase does not charge any of the host's endogenous tRNAs, and the engineered tRNA is not recognized by any of the host's endogenous synthetases. ucsf.edunih.gov

The process involves several key steps:

Creation of a unique codon: A nonsense codon, such as the amber stop codon (TAG), or a frameshift codon is repurposed to encode the UAA. pnas.org

Engineering the orthogonal pair: A tRNA/aaRS pair from a different organism (e.g., an archaeon for use in E. coli) is chosen as a starting point. pnas.orgucsf.edu The tRNA's anticodon is mutated to recognize the repurposed codon.

Directed evolution of the synthetase: The aaRS is subjected to rounds of mutagenesis and selection to alter its substrate specificity. The goal is to evolve a synthetase that exclusively recognizes and attaches the desired UAA (in this case, this compound) to the orthogonal tRNA, while no longer recognizing its original, natural amino acid substrate. nih.gov

This engineered pair, when expressed in a host cell, directs the ribosome to incorporate the UAA at the specific site designated by the unique codon in the messenger RNA (mRNA) sequence. salk.edu

The ability to genetically encode this compound opens up new avenues in protein engineering, a field focused on designing proteins with new or enhanced functions. the-scientist.com By placing this bulky, fluorescent amino acid at a specific site, researchers can tailor protein properties for various applications. frontiersin.org

For instance, introducing a large, hydrophobic π-system like anthracene into a specific position can influence catalytic activity. A study showed that replacing a phenylalanine with this compound in a peptide sequence significantly enhanced the rate of a nearby cysteine-arylation reaction, with the rate constant increasing by a factor of over 40 compared to the original peptide. google.com This demonstrates how the unique chemical environment created by the UAA can be harnessed to engineer novel reactivity. Furthermore, the incorporation of such UAAs is a key strategy in the rational design of therapeutic peptides, where modifications can improve binding affinity, stability, or other pharmacological properties. acs.orgacs.org

Probing Protein Dynamics and Biomolecular Interactions

The anthracene group of this compound serves as an intrinsic fluorescent probe. chemimpex.comchemimpex.com Its fluorescence properties—such as intensity, emission wavelength, and lifetime—are often sensitive to the local microenvironment. This sensitivity allows researchers to monitor dynamic biological events in real-time. researchgate.net Unlike larger, extrinsic fluorescent dyes that are chemically attached to a protein post-translationally, a genetically encoded or synthetically incorporated fluorescent amino acid provides a more subtle and site-specific reporter of local changes. researchgate.net

Understanding how proteins fold into their correct three-dimensional structures and undergo conformational changes is crucial to understanding their function. nih.gov The fluorescence of this compound can be used as a sensitive reporter of these events.

The environmental sensitivity of this compound's fluorescence makes it an excellent tool for studying a wide range of biomolecular interactions.

Peptide-Peptide Interactions: The formation of peptide complexes can be monitored by observing changes in the fluorescence of an incorporated anthryl group. Studies on peptides containing derivatives of this compound have investigated how factors like peptide sequence influence their interactions. researchgate.net

Peptide-Membrane Interactions: Many peptides, such as antimicrobial peptides, function by interacting with cell membranes. nih.gov Incorporating this compound into such a peptide allows researchers to probe its binding to and insertion into lipid bilayers. frontiersin.org Changes in fluorescence can indicate the transfer of the peptide from an aqueous environment to the hydrophobic membrane interior. nih.gov Techniques like Förster Resonance Energy Transfer (FRET) between the anthryl group and another fluorophore can provide precise information on the peptide's depth and orientation within the membrane.

Protein-Protein Interactions: The binding of two proteins can be studied by incorporating this compound at or near the binding interface of one protein. The association or dissociation of the partner protein will alter the local environment of the probe, leading to a measurable change in its fluorescence signal. researchgate.net This provides a direct method for quantifying binding affinities and kinetics.

Protein-Nucleic Acid Interactions: The binding of proteins to DNA or RNA is fundamental to cellular processes like transcription and translation. nih.govthermofisher.com The fluorescence of this compound can be quenched or enhanced upon binding to a nucleic acid, or its fluorescence anisotropy may change due to the formation of a larger complex. These changes can be used to monitor the binding event in real-time, providing insights into the mechanisms of recognition and regulation. nih.govrefeyn.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 3-Ala(9-anthryl)-OH |

| Alanine (B10760859) | Ala, A |

| Cysteine | Cys, C |

| Fmoc-3-(9-anthryl)-L-alanine | Fmoc-3-Ala(9-anthryl)-OH |

Design of Bioactive Peptides and Protein Mimetics

The incorporation of this compound into peptide sequences is a strategic design choice aimed at conferring specific, desirable properties to the resulting bioactive peptides and protein mimetics. The bulky and hydrophobic anthracene moiety, coupled with its unique photophysical characteristics, allows for the rational design of molecules with enhanced biological activity, improved stability, and utility as fluorescent probes. chemimpex.comchemimpex.com

The design of such peptidomimetics often focuses on mimicking or disrupting protein-protein interactions (PPIs). nih.govfrontiersin.org The large, flat surface of the anthracene group can be particularly effective in modulating PPIs that are characterized by extensive and shallow binding interfaces, which are often considered "undruggable" by traditional small molecules. frontiersin.org By strategically placing this compound within a peptide sequence, it is possible to create a peptidomimetic that presents a hydrophobic surface to interact with a target protein, thereby enhancing binding affinity and specificity. mdpi.comsemanticscholar.org

A notable example of this design strategy is in the development of antagonists for integrin receptors, which are involved in cell adhesion and signaling. In a study focused on the αvβ3 integrin, a known target in cancer therapy, researchers designed and synthesized a cyclic octapeptide, LXZ2, containing 3-(9-Anthryl)-D-alanine (the D-enantiomer of the subject compound). mdpi.comsemanticscholar.org The design was based on a lead compound series (LXW analogs) known to bind to αvβ3. The inclusion of the anthryl-containing amino acid at a specific position was predicted to enhance the binding affinity due to favorable hydrophobic interactions with a pocket on the integrin surface. mdpi.comsemanticscholar.org

The bioactivity of LXZ2 was experimentally validated, demonstrating its potential as a potent αvβ3 integrin antagonist. semanticscholar.org Its half-maximal inhibitory concentration (IC50) was found to be comparable to that of a well-known RGD cyclic peptide antagonist, cilengitide. semanticscholar.org This research highlights how the rational incorporation of a non-natural amino acid like 3-(9-Anthryl)-alanine can lead to the development of highly active and potentially selective therapeutic peptides.

| Peptide | Sequence | Key Non-natural Amino Acid | IC50 (µM) * | Reference |

|---|---|---|---|---|

| LXZ2 | Cyclic(Cys-Arg-Gly-Asp-D-Asp-Gly-D-Ala(9-anthryl)-Cys) | 3-(9-Anthryl)-D-alanine | 0.09 | semanticscholar.org |

| LXW64 | Cyclic(Cys-Arg-Gly-Asp-D-Asp-Gly-D-Ala(1-naphthyl)-Cys) | 3-(1-Naphthyl)-D-alanine | 0.07 | semanticscholar.org |

| Cilengitide | Cyclic(Arg-Gly-Asp-D-Phe-N-Me-Val) | N-methyl-Valine, D-Phenylalanine | Comparable to LXZ2 | semanticscholar.org |

* IC50 is the concentration of peptide required for 50% inhibition of biotinylated LXW7 binding to K562/αvβ3+ cells.

In addition to direct therapeutic applications, the fluorescent properties of the anthracene moiety are exploited in the design of peptide-based probes to study biological processes. chemimpex.comchemimpex.com The fluorescence of this compound is sensitive to its local environment, which allows for the monitoring of peptide-protein or peptide-molecule interactions. researchgate.net For instance, a study on short peptides containing a derivative, 3-[2-(9-anthryl)benzoxazol-5-yl]alanine, demonstrated that the fluorescence intensity of the anthryl group changed upon binding to β-cyclodextrin. researchgate.net This change in fluorescence provides a direct readout of the binding event, enabling the determination of binding affinities and the study of the thermodynamics of the interaction. researchgate.net Such probes are invaluable tools in chemical biology for investigating molecular recognition events in real-time. chemimpex.com

Furthermore, the introduction of bulky aromatic groups like the 9-anthryl moiety has been shown to be a successful strategy in designing selective ligands. In a related study, the incorporation of a 9-anthryl group into an RGD peptide via a modified tryptophan residue resulted in a ligand with remarkable selectivity for the αvβ3 integrin over the α5β1 integrin. acs.org This demonstrates a broader principle in peptidomimetic design: the use of large, hydrophobic, and sterically demanding unnatural amino acids can enforce specific conformations and create unique interaction surfaces that lead to enhanced biological specificity.

Supramolecular Assemblies and Host Guest Chemistry

Self-Assembly into Supramolecular Hydrogels

Derivatives of 3-(9-Anthryl)-L-alanine are capable of self-assembling in water to form supramolecular hydrogels. These are soft materials composed of a three-dimensional network of entangled fibers that immobilize a large volume of water. upenn.eduacs.org The formation of these hydrogels is a spontaneous process driven by the tendency of the molecules to arrange themselves into a lower energy state. beilstein-journals.org

The process of hydrogel formation begins with the self-assembly of the monomeric this compound derivatives into one-dimensional nanofibers. acs.org This assembly is primarily directed by non-covalent forces such as hydrogen bonds between the amino acid portions and π-π stacking interactions between the flat anthracene (B1667546) groups. mdpi.comacs.org As these nanofibers grow and elongate, they entangle and cross-link, creating a stable, three-dimensional matrix that entraps water molecules, resulting in the formation of a viscoelastic gel. upenn.eduacs.org

The stability and properties of these hydrogels can be influenced by external factors such as pH and the presence of certain ions, which can modulate the electrostatic and other non-covalent interactions governing the assembly. acs.org Disassembly can be triggered by altering these conditions, causing the fibrous network to break down and release the trapped water.

A key feature of hydrogels formed from this compound is their responsiveness to light. The anthracene moiety can undergo a [4+4] cycloaddition reaction, known as photodimerization, when exposed to UV irradiation. researchgate.net This photochemical reaction creates a covalent bond between two adjacent anthracene units, forming a cyclobutane-like dimer.

This dimerization process disrupts the regular π-π stacking interactions that are crucial for maintaining the integrity of the self-assembled nanofibers. polymer.cn The formation of these bulky, non-planar dimers acts as a defect in the ordered fibrous structure, leading to the disassembly of the network and the collapse of the hydrogel. This light-triggered sol-gel transition provides a mechanism for the controlled release of encapsulated substances or for creating photo-switchable materials. The process is often reversible, with the dimer reverting to the original monomers upon irradiation at a different, typically shorter, wavelength, allowing for the potential to reform the hydrogel.

Host-Guest Interactions with Macrocyclic Receptors

The aromatic anthracene group of this compound makes it an excellent guest molecule for various macrocyclic hosts. science.govmdpi.com These hosts are large molecules with internal cavities that can encapsulate smaller guest molecules, leading to the formation of stable host-guest complexes. This interaction is of great interest for applications in sensing, molecular recognition, and the development of complex supramolecular systems. nih.gov

Cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for hydrophobic guest molecules like the anthryl group of this compound. mdpi.com Studies involving derivatives of this amino acid have demonstrated the formation of inclusion complexes with cyclodextrins, particularly β-cyclodextrin and γ-cyclodextrin. researchgate.netresearchgate.net

The formation of these complexes is typically studied using techniques such as fluorescence spectroscopy, as the fluorescence properties of the anthryl group are sensitive to its local environment. researchgate.net When encapsulated within the cyclodextrin (B1172386) cavity, the anthracene moiety is shielded from the aqueous solvent, leading to changes in its fluorescence emission. These changes can be monitored to study the dynamics and thermodynamics of the complexation process. NMR spectroscopy is also employed to provide detailed structural information about how the guest molecule is oriented within the host cavity. researchgate.net

Research has shown that derivatives of this compound typically form 1:1 inclusion complexes with β-cyclodextrin. researchgate.net However, the stoichiometry can be influenced by factors such as the specific derivative used and the presence of co-solvents like methanol (B129727), which can lead to the formation of ternary complexes. researchgate.net For instance, in some cases, 2:1 (cyclodextrin:guest) complexes have been observed. researchgate.net

The strength of the interaction between the host and guest is quantified by the binding constant (K). The binding constants for the complexation of this compound derivatives with cyclodextrins have been determined using various methods, including fluorescence titration. These studies reveal that the peptide sequence attached to the amino acid can significantly influence the binding affinity. researchgate.netresearchgate.net

| Host | Guest | Stoichiometry (Host:Guest) | Binding Constant (K) | Method |

| β-Cyclodextrin | 3-[2-(9-anthryl)benzoxazol-5-yl]alanine derivative | 1:1 | Varies with peptide sequence | Fluorescence Spectroscopy |

| β-Cyclodextrin | TNS (probe) | 1:1 and 2:1 | Determined | Fluorescence and Conductometry |

| γ-Cyclodextrin | 3-[2-(9-anthryl)benzoxazol-5-yl]-alanine | Ternary complexes with methanol | Varies with methanol concentration | Not specified |

Chemosensing and Biosensing Applications

Design Principles for Anthracene-Based Chemosensors

Anthracene (B1667546) and its derivatives are frequently employed as fluorophores in the design of chemosensors due to their high quantum yield, chemical stability, and the ease with which they can be chemically modified. nih.govsemanticscholar.org The fundamental design of these sensors often follows a 'fluorophore-spacer-receptor' model. almacgroup.com In this modular design, the anthracene unit acts as the fluorescent reporter (fluorophore), which is connected via a spacer to a receptor unit designed to selectively bind to a specific analyte. almacgroup.com

The sensing mechanism is often based on the principle of photoinduced electron transfer (PET). almacgroup.com In the absence of the target analyte, the receptor can donate an electron to the photo-excited anthracene, quenching its fluorescence (the 'off' state). almacgroup.com Upon binding of the analyte to the receptor, this electron transfer process is inhibited, leading to a restoration or enhancement of the anthracene fluorescence (the'on' state). almacgroup.com This "turn-on" fluorescence response allows for the sensitive detection of the target analyte. acs.orgnih.gov The efficiency of this PET process can be fine-tuned by modifying the electronic properties of the fluorophore and the receptor. nih.gov

Detection of Metal Ions and Protons (pH Sensing)

Anthracene-based fluorescent sensors, including those derived from 3-(9-Anthryl)-L-alanine, have been successfully developed for the detection of various metal ions and for pH sensing. nih.govsemanticscholar.orgresearchgate.net The selectivity of these sensors is determined by the design of the receptor unit, which is tailored to bind specific ions. bohrium.com For instance, sensors incorporating moieties capable of coordinating with metal ions have been used to detect species like Fe³⁺, Hg²⁺, and Cr³⁺. nih.govsemanticscholar.orgnih.govbohrium.com The sensitivity of these sensors can be very high, with some systems capable of detecting metal ions in the nanomolar range. acs.orgnih.gov The pH can also be monitored as changes in proton concentration can affect the electronic properties of the receptor, thereby modulating the PET process and the resulting fluorescence. researchgate.netbohrium.comresearchgate.net

Fluorescence Turn-On/Turn-Off Mechanisms

The "turn-on" and "turn-off" fluorescence mechanisms are central to the operation of many anthracene-based chemosensors. bohrium.com A "turn-on" response, where fluorescence intensity increases upon analyte binding, is often preferred for sensing applications due to the low background signal, which enhances sensitivity. acs.orgnih.gov This is typically achieved through the inhibition of a quenching process, such as PET, upon analyte recognition. researchgate.net Conversely, a "turn-off" or quenching response occurs when the binding of an analyte introduces or enhances a non-radiative decay pathway for the excited fluorophore. bohrium.com For example, the interaction of a fluorophore with certain metal ions can lead to fluorescence quenching. bohrium.com The choice between a turn-on or turn-off strategy depends on the specific application and the nature of the interaction between the sensor and the analyte. ust.hk

Photoinduced Electron Transfer (PET) Inhibition

Photoinduced electron transfer (PET) is a key mechanism governing the function of many fluorescent sensors. almacgroup.comrsc.org In a typical PET sensor, the fluorophore (e.g., anthracene) and the receptor are held in close proximity. almacgroup.com When the fluorophore is excited by light, an electron can be transferred from the highest occupied molecular orbital (HOMO) of the receptor to the HOMO of the excited fluorophore, a process that quenches the fluorescence. nih.govpku.edu.cn

When the target analyte binds to the receptor, the energy level of the receptor's HOMO is lowered. researchgate.net This energetic change makes the electron transfer from the receptor to the excited fluorophore thermodynamically unfavorable, thus inhibiting the PET process. almacgroup.compku.edu.cn As a result, the fluorophore de-excites through the emission of a photon, leading to a "turn-on" of fluorescence. pku.edu.cn The degree of fluorescence enhancement is directly related to the extent of PET inhibition, which in turn depends on the concentration of the analyte. nih.gov This principle allows for the quantitative detection of the target species. nih.gov

Fluorescent Probes for Biological Imaging

The incorporation of fluorescent amino acids like this compound into peptides and proteins has become a powerful tool for biological imaging. smolecule.comchemrxiv.org These fluorescently labeled biomolecules can be used to visualize and study various cellular processes in real-time and with high spatial resolution. chemimpex.com The anthracene group provides the necessary fluorescence for detection using techniques like fluorescence microscopy. smolecule.com

Real-Time Visualization of Cellular Processes

Fluorescent probes derived from this compound and other fluorescent amino acids enable the real-time visualization of dynamic cellular events. nih.govchemimpex.comupenn.edu By incorporating these probes into specific proteins, researchers can track their localization, movement, and interactions within living cells. smolecule.comchemrxiv.org This has significant applications in studying processes such as protein folding, protein-protein interactions, and the trafficking of biomolecules. smolecule.com The ability to monitor these processes as they happen provides invaluable insights into the complex machinery of the cell. rsc.org For instance, fluorescent probes can be used to image the distribution and activity of enzymes, or to follow the uptake and fate of drug molecules. chemimpex.comgoogle.com

Probing Intracellular Environments

Fluorescent probes can also be designed to be sensitive to their local environment. chemrxiv.org Changes in parameters such as polarity, viscosity, or pH within different cellular compartments can influence the photophysical properties of the fluorescent probe, such as its emission wavelength or lifetime. chemrxiv.orgnih.gov This sensitivity allows researchers to use these probes to map out the characteristics of various intracellular environments. chemrxiv.org For example, an environmentally sensitive fluorescent amino acid can report on changes in the local environment when a labeled peptide binds to a cell membrane or enters a specific organelle. chemrxiv.org This provides a non-invasive way to gain information about the physicochemical properties of different subcellular locations. chemrxiv.org

Reaction Mechanisms and Photochemistry

Photochemical Reactions of the Anthracene (B1667546) Moiety

The rigid, planar, and electron-rich structure of the anthracene group makes it highly susceptible to various photochemical reactions upon absorption of UV light. mdpi.com When 3-(9-Anthryl)-L-alanine is irradiated, it is promoted from its ground state (S₀) to an electronically excited singlet state (S₁), from which several reaction pathways can proceed. mdpi.com

One of the most characteristic photochemical reactions of anthracene and its derivatives is the [4π+4π] photodimerization. scispace.comsioc-journal.cnccspublishing.org.cn This reaction occurs when an excited anthracene molecule reacts with a ground-state molecule to form a dimer, linking the 9,10- and 9',10'-positions. researchgate.net For this compound, the substituent at the 9-position means that the "head-to-head" dimer is sterically hindered, and the "head-to-tail" isomer is typically favored. This dimerization is often reversible; the dimer can be cleaved back to the monomers by irradiation with shorter wavelength UV light or by heating. researchgate.net

The general mechanism for photodimerization involves the excitation of an anthracene monomer to its singlet or triplet excited state, which then collides with a ground-state monomer to form the dimer. mdpi.com The efficiency of this process can be dependent on the concentration of the solution; in dilute solutions, intermolecular dimerization is less likely. scispace.com

Beyond dimerization, the excited anthracene moiety can participate in other cycloaddition reactions. These are pericyclic reactions where two or more π-systems combine to form a new ring. numberanalytics.com For instance, [4π+2π] Diels-Alder reactions can occur with suitable dienophiles. nih.gov Furthermore, 1,3-dipolar cycloadditions involving the anthracene system are also possible, which are useful for synthesizing complex heterocyclic structures. uchicago.edubeilstein-journals.org The specific pathway taken often depends on the reactants and reaction conditions. uzh.ch

Table 1: Key Cycloaddition Reactions of the Anthracene Moiety

| Reaction Type | Description | Reactants | Product |

|---|---|---|---|

| [4+4] Photodimerization | A light-induced reaction forming a cyclobutane-like linkage between two anthracene molecules. | Two molecules of this compound (one excited) | Dianthracene derivative |

| [4+2] Cycloaddition (Diels-Alder) | Reaction of the anthracene (as a diene) with a π-system (dienophile) to form a six-membered ring. numberanalytics.com | This compound and a dienophile (e.g., maleimide) | Cycloadduct |

| [3+2] Cycloaddition | Reaction of a 1,3-dipole with the anthracene π-system (as a dipolarophile) to form a five-membered ring. beilstein-journals.org | this compound and a 1,3-dipole (e.g., azide, nitrone) | Heterocyclic adduct |

Photoinduced electron transfer (PET) is a fundamental process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. In the context of this compound, the anthracene moiety can act as an excellent photosensitizer, meaning it can absorb light and then initiate an electron transfer event. chemimpex.com It can function as either an electron donor or an electron acceptor, depending on the properties of the reaction partner. researchgate.net

When the anthracene group is excited, its redox potentials change, making it a stronger oxidant and a stronger reductant than in its ground state. If a suitable electron donor is present, the excited anthracene can accept an electron (reductive quenching). Conversely, if an electron acceptor is present, the excited anthracene can donate an electron (oxidative quenching). psu.edu The alanine (B10760859) side chain itself, or other molecules in the solution, can act as the donor or acceptor. psu.eduiupac.org These PET processes often lead to the formation of radical ion pairs, which are highly reactive intermediates that can undergo subsequent chemical reactions. ias.ac.in The efficiency of PET is governed by the free energy change (ΔG) of the process and the distance and orientation between the donor and acceptor. iupac.org

Acid-Base Properties in Ground and Excited States

The acidity and basicity of the functional groups in this compound—the carboxylic acid and the amino group—are significantly altered upon photoexcitation. This phenomenon is a consequence of the redistribution of electron density in the excited state compared to the ground state. tau.ac.il The pKa value, which quantifies acidity, can change by several orders of magnitude between the ground state (S₀) and the first excited singlet state (S₁). instras.com

The relationship between the ground-state pKa and the excited-state pKa* can be estimated using the Förster cycle, which relates the change in pKa to the absorption and fluorescence energies of the acidic and basic forms of the molecule. tau.ac.il

For this compound, excitation of the anthracene moiety withdraws electron density from the rest of the molecule. This has two main effects:

Carboxylic Acid Group (-COOH) : The withdrawal of electron density strengthens the O-H bond, but more significantly, it stabilizes the resulting carboxylate anion (-COO⁻) after deprotonation. This makes the carboxylic acid group a stronger acid in the excited state, resulting in a lower pKa*.

Amino Group (-NH₂) : The electron density on the nitrogen atom is reduced, making its lone pair less available to accept a proton. This makes the amino group a weaker base (and its conjugate acid, -NH₃⁺, a stronger acid) in the excited state. researchgate.net

Studies on similar aromatic amino acids have confirmed that the basicity of heterocyclic derivatives can change significantly in the excited state. researchgate.net This change in acidity upon excitation is a key factor in understanding its behavior in different pH environments and its potential use as a fluorescent sensor for pH.

Table 2: Expected pKa Changes in this compound Upon Excitation

| Functional Group | Form in Ground State (S₀) | Form in Excited State (S₁) | Expected pKa Change |

|---|---|---|---|

| Carboxylic Acid | Weaker Acid | Stronger Acid | pKa* < pKa |

| Amine | Stronger Base | Weaker Base | pKa* (for -NH₃⁺) < pKa (for -NH₃⁺) |

Influence of Substituents on Reaction Pathways

The introduction of substituents onto the anthracene ring or modification of the alanine portion of this compound can profoundly influence its photochemical reaction pathways. numberanalytics.com Substituents can alter the molecule's excited-state properties, including energies, lifetimes, and electron distribution, thereby directing the outcome of photochemical reactions. numberanalytics.com

The effects can be broadly categorized based on the electronic nature of the substituent:

Electron-Donating Groups (EDGs) : Groups like methoxy (B1213986) (-OCH₃) or amino (-NH₂) increase the electron density of the anthracene ring. This generally lowers the energy of the excited state, leading to a red-shift (a shift to longer wavelengths) in the absorption and fluorescence spectra. researchgate.net An EDG can enhance the rate of oxidative photoinduced electron transfer but may hinder reductive PET.

Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This typically raises the energy of the excited state and can promote reductive PET. numberanalytics.com

Substituents also exert steric effects. For instance, bulky groups at positions near the 9- and 10- carbons can hinder or even completely block photodimerization. mdpi.com The stereochemistry of the molecule can also play a critical role; different stereoisomers may exhibit distinct photochemical reactivity due to different three-dimensional arrangements of the chromophore and reactive groups. mdpi.com By carefully choosing substituents, it is possible to tune the photophysical properties and control the efficiency and selectivity of the desired photochemical reaction. numberanalytics.com

Future Research Directions and Emerging Opportunities

Advanced Material Design with Tunable Properties

The anthracene (B1667546) group in 3-(9-Anthryl)-L-alanine imparts valuable photophysical characteristics, making it a compelling building block for advanced materials with tunable properties. chemimpex.com Researchers are actively exploring its incorporation into novel polymers and functional materials. chemimpex.com The distinct structure of the anthracene moiety enhances photophysical properties, which is particularly promising for applications in optoelectronic devices like organic light-emitting diodes (OLEDs) and solar cells. chemimpex.com Its structural features facilitate efficient energy transfer and charge transport, critical for enhancing the performance of these devices. chemimpex.com

Future research will likely focus on synthesizing new polymers where this compound or its derivatives are key components. By strategically modifying the anthracene core or the amino acid backbone, researchers can fine-tune the optical and electronic properties of the resulting materials. This could lead to the development of next-generation organic semiconductors and materials with enhanced optical capabilities. chemimpex.comsmolecule.com The ability to create materials with tailored characteristics opens doors for innovations in material science and organic electronics. chemimpex.comchemimpex.com

Novel Approaches in Chemical Biology and Protein Therapeutics

In the realm of chemical biology, this compound serves as a powerful tool for studying biological processes. Its inherent fluorescence makes it an excellent candidate for developing fluorescent probes for real-time biological imaging, allowing for the visualization of cellular dynamics. chemimpex.comchemimpex.com It can be incorporated into peptides and proteins to study their folding, interactions, and localization within complex biological systems. smolecule.com

A significant area of future research lies in its application for developing novel protein and peptide-based therapeutics. chemimpex.com By integrating this non-natural amino acid into peptide sequences, scientists can create new therapeutic agents with enhanced stability and function. chemimpex.com Its unique structure can be leveraged to design compounds that target specific biological pathways or receptors in the body. chemimpex.comchemimpex.com For instance, research has shown its potential in designing peptides that can selectively target cancer cells. chemimpex.com The ability to conjugate it with various biomolecules also presents opportunities for creating targeted drug delivery systems. chemimpex.com

Integration into Advanced Sensing Platforms

The fluorescent properties of this compound make it a valuable component for advanced sensing platforms. chemimpex.com Its fluorescence can be modulated by its local environment, making it a sensitive probe for detecting specific analytes or changes in conditions. Future research could focus on developing chemosensors that utilize this compound for the detection of metal ions, small molecules, or even biological macromolecules.

The development of nanoscale devices, particularly sensors and electronic applications, is another promising avenue. chemimpex.com By immobilizing peptides or polymers containing this compound onto surfaces, it is possible to create highly sensitive and selective sensors. For example, such sensors could be designed for environmental monitoring, medical diagnostics, or industrial process control. The ability to recognize chiral molecules is another potential application, with research exploring the use of similar structures in chiral sensing. mdpi.commdpi.com

In Silico Driven Design and Discovery